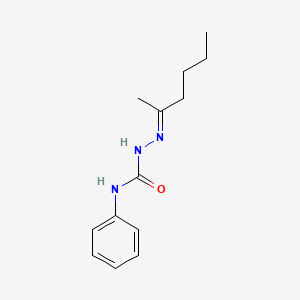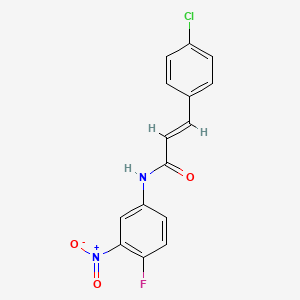
3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a yellow solid that is soluble in organic solvents and has a molecular weight of 351.73 g/mol. In
Wirkmechanismus
The mechanism of action of 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in disease processes. Further research is needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide in lab experiments is its potential as a versatile building block for the synthesis of functional materials. However, one limitation is that the compound may have low solubility in certain solvents, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide. One area of interest is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the exploration of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, there is potential for the compound to be used in the synthesis of novel materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
In conclusion, 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide is a chemical compound that has potential applications in various fields. The compound has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound.
Synthesemethoden
The synthesis of 3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide involves the condensation reaction between 4-chloroaniline and 4-fluoro-3-nitrobenzaldehyde in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or methanol and is typically heated under reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)acrylamide has been studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In the field of materials science, it has been explored as a potential building block for the synthesis of functional materials such as polymers and nanoparticles.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYNFZCTVFQYSI-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chlorophenyl)-N-(4-fluoro-3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

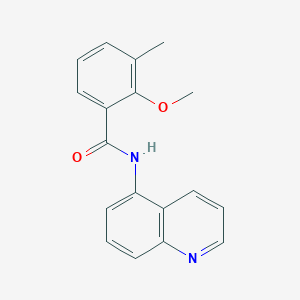
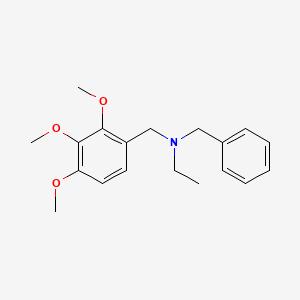

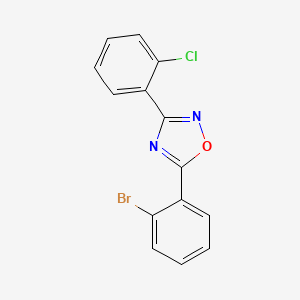
![{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5851505.png)
![N-[2-(4-hydroxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5851508.png)
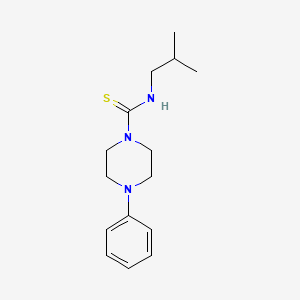
![4-{[4-(4-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5851521.png)
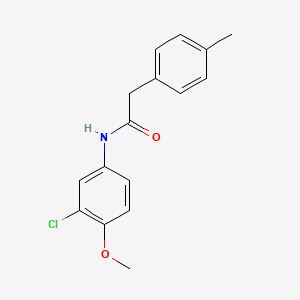
![N'-[(4-biphenylylcarbonyl)oxy]-3-bromobenzenecarboximidamide](/img/structure/B5851544.png)
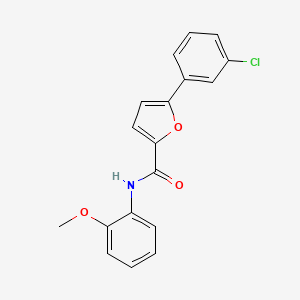
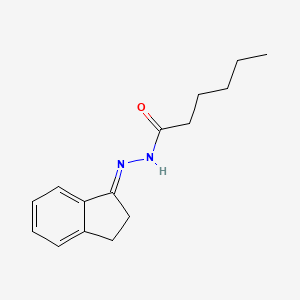
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
